Butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a tetrahydropyrimidine core, and a butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the substituted phenyl ring, followed by the construction of the tetrahydropyrimidine core. The final step involves the esterification of the carboxylate group with butanol under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-3-fluorophenyl)carbamate
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
Butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine core and the specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18BrFN2O3 |
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Molecular Weight |
385.23 g/mol |
IUPAC Name |
butyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18BrFN2O3/c1-3-4-7-23-15(21)13-9(2)19-16(22)20-14(13)10-5-6-12(18)11(17)8-10/h5-6,8,14H,3-4,7H2,1-2H3,(H2,19,20,22) |
InChI Key |
HNEFFLUIHNXNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
Origin of Product |
United States |
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